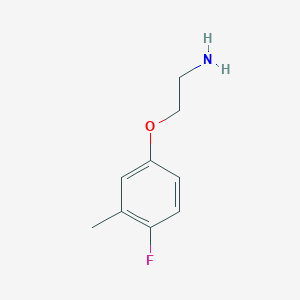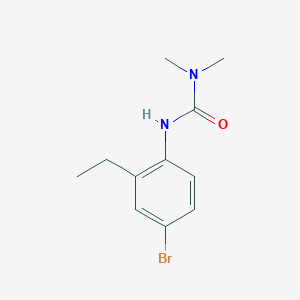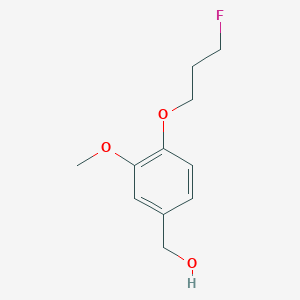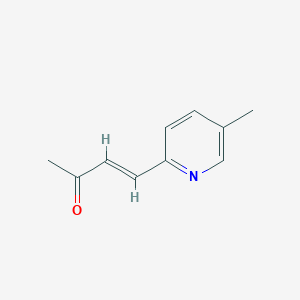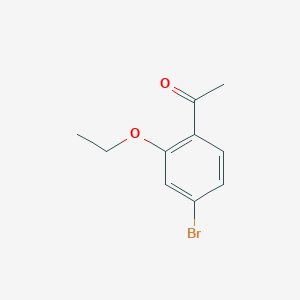![molecular formula C13H19BrFN B1406019 [(2-Bromo-3-fluorophenyl)methyl]dipropylamine CAS No. 1504083-64-0](/img/structure/B1406019.png)
[(2-Bromo-3-fluorophenyl)methyl]dipropylamine
Overview
Description
[(2-Bromo-3-fluorophenyl)methyl]dipropylamine (BFPMA) is an important chemical compound used in the synthesis and research of various compounds. BFPMA is a versatile compound that can be used for a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals.
Scientific Research Applications
Synthesis and Interactions with Receptors
[(2-Bromo-3-fluorophenyl)methyl]dipropylamine, as part of a broader class of compounds, has been studied for its interactions with various receptors. Vallgårda et al. (1996) explored a series of N,N-dipropyl-substituted derivatives of trans-2-arylcyclopropylamine, including bromo- and fluorophenyl variants, for their affinity to 5-HT(1A) receptors in rat brains (Vallgårda et al., 1996).
Synthesis and Characterization
Research has also focused on synthesizing and characterizing derivatives and related compounds. Zhang Yi-fan (2010) discussed the synthesis of a key intermediate of atorvastatin calcium, using 2-bromo-1-(4-fluorophenyl)-2-phenylethanone (Zhang Yi-fan, 2010). Similarly, the synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, involving 2-bromo-1-(3-fluorophenyl)-1-propanone, was described by Tao Yuan (2012) for its potential antidepressant activities (Tao Yuan, 2012).
Derivatization and Detection in Biological Fluids
In the domain of bioanalytical chemistry, Lingeman et al. (1984) developed a derivatization method for carboxylic acids in biological fluids, using a primary or secondary amine, such as dipropylamine, for pre-column labelling (Lingeman et al., 1984).
Antimicrobial Activity
The antimicrobial properties of related compounds have been explored. For instance, Raval et al. (2012) investigated the antimicrobial activity of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, involving a bromo-fluorophenyl component (Raval et al., 2012).
Pharmaceutical Intermediates
Research on pharmaceutical intermediates has also utilized compounds similar to [(2-Bromo-3-fluorophenyl)methyl]dipropylamine. Song Hong-rui (2009) synthesized 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, a key intermediate of atorvastatin, using 2-bromo-1-(4-fluorophenyl)-2-phenylethanone (Song Hong-rui, 2009).
properties
IUPAC Name |
N-[(2-bromo-3-fluorophenyl)methyl]-N-propylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrFN/c1-3-8-16(9-4-2)10-11-6-5-7-12(15)13(11)14/h5-7H,3-4,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVLSMBAQVLUER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1=C(C(=CC=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Bromo-3-fluorophenyl)methyl]dipropylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





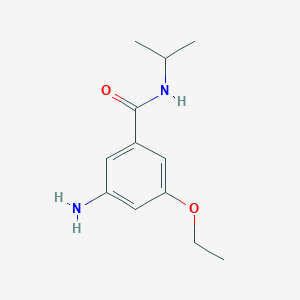

![4-[3-(Propan-2-yloxy)phenyl]benzaldehyde](/img/structure/B1405945.png)

